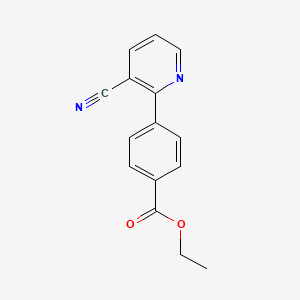

ethyl 4-(3-cyanopyridin-2-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(3-cyanopyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-2-19-15(18)12-7-5-11(6-8-12)14-13(10-16)4-3-9-17-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVLKWHXNIQVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287904 | |

| Record name | Ethyl 4-(3-cyano-2-pyridinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-99-5 | |

| Record name | Ethyl 4-(3-cyano-2-pyridinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(3-cyano-2-pyridinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-cyanopyridin-2-yl)benzoate typically involves the reaction of 3-cyano-2-pyridinecarboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction mixture is then cooled, and the product is isolated by filtration and purified using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and distillation further ensures the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(3-cyanopyridin-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are employed.

Major Products Formed

Oxidation: 4-(3-Carboxy-pyridin-2-yl)-benzoic acid.

Reduction: 4-(3-Amino-pyridin-2-yl)-benzoic acid ethyl ester.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Ethyl 4-(3-cyanopyridin-2-yl)benzoate has been evaluated for its antimicrobial properties. Research indicates that derivatives of pyridine compounds exhibit significant antibacterial and antifungal activities. Studies have shown that modifications to the pyridine ring can enhance potency against specific pathogens. For instance, compounds with a similar structure have been reported to target bacterial cell walls effectively, leading to cell lysis and death .

1.2 Antitumor Properties

The compound's structure suggests potential antitumor activity. Pyridine derivatives are known to interact with various biological targets associated with cancer proliferation. A study demonstrated that certain substituted pyridines could inhibit tumor cell growth through mechanisms involving apoptosis and cell cycle arrest . this compound could be synthesized and tested for similar effects.

Organic Synthesis

2.1 Synthesis of Novel Compounds

this compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes. For example, it can be used to synthesize quinazoline derivatives, which are valuable in medicinal chemistry due to their diverse biological activities .

2.2 Combinatorial Chemistry

The compound's ability to undergo multiple transformations makes it suitable for combinatorial chemistry approaches aimed at drug discovery. By varying substituents on the pyridine and benzoate moieties, researchers can create libraries of compounds for high-throughput screening against biological targets .

Materials Science

3.1 Polymer Chemistry

this compound can be utilized as a building block in the synthesis of polymers with tailored properties. Its functional groups allow for the incorporation into polymer matrices, potentially enhancing thermal stability and mechanical strength . Research into polymer composites incorporating such compounds has indicated improved performance characteristics compared to traditional materials.

3.2 Dyes and Pigments

The compound's vibrant color properties make it a candidate for use in dyes and pigments. Studies have explored the synthesis of azo dyes from pyridine derivatives, which exhibit excellent lightfastness and color intensity . this compound could serve as a precursor for developing new dye formulations.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 4-(3-cyanopyridin-2-yl)benzoate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. This can lead to the formation of stable complexes with metal ions or proteins, thereby modulating their activity. The ester group can also undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Sulfonamidobenzamide Derivatives (SABA1)

- Structure: SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) contains a sulfonamidobenzamide core, differing from the target compound in its sulfonamide and carbamoyl substituents .

- Activity: SABA1 exhibits antimicrobial activity with a MIC of 0.45–0.9 mM against efflux-compromised E. coli. The absence of a sulfonamide group in ethyl 4-(3-cyanopyridin-2-yl)benzoate may reduce its antimicrobial potency but improve solubility due to the smaller cyano substituent .

Phenethylamino-Substituted Benzoates (I-6230 Series)

- Examples: I-6230 (pyridazin-3-yl), I-6232 (6-methylpyridazin-3-yl), and I-6273 (methylisoxazol-5-yl) feature phenethylamino linkages instead of direct pyridinyl attachment .

Dimethylamino-Substituted Benzoates

- Ethyl 4-(dimethylamino)benzoate: Used as a co-initiator in resins, this compound demonstrates a higher degree of conversion (~60–70%) in polymer matrices compared to methacrylate derivatives. The cyano group in the target compound may reduce basicity but enhance UV stability due to its electron-deficient nature .

Physicochemical Properties

*Estimated properties based on analogs. †Calculated using fragment-based methods (e.g., cyano group adds ~0.3 to LogP).

- LogP and Solubility : The target compound’s higher LogP (~2.6) compared to ethyl benzoate (1.66) suggests greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Thermal Stability : Pyridine derivatives (e.g., ethyl 4-(6-oxo-1H-pyridin-3-yl)benzoate) typically exhibit moderate thermal stability, while sulfonamide analogs like SABA1 may degrade under acidic conditions due to the labile sulfonamide bond .

Biological Activity

Ethyl 4-(3-cyanopyridin-2-yl)benzoate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its benzoate and pyridine moieties, which are known to contribute to various biological effects. The synthesis of this compound typically involves the reaction of benzoic acid derivatives with 3-cyanopyridine, leading to the formation of the target compound with high yields under optimized conditions .

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. In particular, its derivatives have shown promising results against SARS-CoV-2. For instance, compounds derived from this structure were evaluated for their inhibitory effects on the SARS-CoV-2 3CL protease, with some exhibiting IC50 values as low as 1.55 μM, indicating strong antiviral potential .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Research indicates that derivatives containing the pyridine ring demonstrate significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The effectiveness is often correlated with specific structural modifications in the pyridine moiety .

Case Study 1: Antiviral Evaluation

In a detailed study on antiviral activity, this compound was tested against SARS-CoV-2 using a fluorescence resonance energy transfer (FRET) biochemical assay. The results showed that specific substitutions at the pyridine ring enhanced inhibitory activity significantly:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| B1 | 8.54 | No enhancement |

| B2 | 2.46 | Optimal activity |

| C1 | 1.55 | Best inhibitory activity |

This study underscores the importance of structural modifications in optimizing biological activity .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound derivatives against a panel of pathogens. The results indicated that these compounds exhibited excellent antibacterial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| S. aureus | 5 |

| E. coli | 10 |

| P. aeruginosa | 15 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors associated with viral replication and bacterial growth inhibition. The presence of the cyano group in the pyridine ring is particularly significant as it may enhance binding affinity to target sites .

Q & A

Q. What are the established synthetic methodologies for ethyl 4-(3-cyanopyridin-2-yl)benzoate, and what key parameters influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. For example, a modified Buchwald-Hartwig amination protocol (using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ base) can couple pyridine and benzoate precursors . Key parameters include:

- Catalyst-ligand system : Xantphos enhances stability and reactivity in Pd-mediated couplings.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side reactions.

- Table 1 : Representative Reaction Conditions

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 5–10 mol% Pd | ≥70% efficiency |

| Ligand ratio (Xantphos) | 1:1.2 (Pd:ligand) | Prevents Pd aggregation |

| Reaction time | 12–24 hours | Ensures completion |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for the pyridine ring (δ 6.7–8.0 ppm for ¹H; 110–150 ppm for ¹³C) and ester carbonyl (δ ~165–170 ppm in ¹³C) .

- IR Spectroscopy : Confirm the nitrile (C≡N) stretch at ~2220–2240 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .

- Mass Spectrometry (HRMS) : Use high-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in cross-coupling reactions?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary catalyst loading, ligand ratio, and temperature using a factorial design to identify synergistic effects .

- In-situ monitoring : Employ techniques like TLC or inline IR to track intermediate formation and adjust reaction time dynamically .

- Purification : Use column chromatography with gradient elution (hexane:ethyl acetate) to isolate high-purity product, minimizing side-product carryover .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to confirm proton-carbon correlations .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

- DFT calculations : Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values to identify misassignments .

Q. What advanced surface analysis techniques can elucidate the adsorption behavior of this compound on indoor environmental interfaces?

- Methodological Answer :

- Microspectroscopic imaging : Use AFM-IR or ToF-SIMS to map compound distribution and degradation products on silica or polymer surfaces .

- Adsorption isotherms : Conduct quartz crystal microbalance (QCM) studies to quantify uptake kinetics under varying humidity/temperature .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Purity assessment : Re-crystallize the compound and re-measure thermal properties (DSC/TGA) to rule out impurities .

- Batch comparison : Synthesize multiple batches under controlled conditions to assess reproducibility .

- Meta-analysis : Review solvent-dependent polymorphism trends (e.g., ethyl acetate vs. methanol recrystallization) that may alter melting points .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of nitrile-containing vapors .

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy .

- Spill management : Neutralize residues with activated carbon and dispose as hazardous waste .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.